molecular formula C18H18N4O2S B11024208 N-(4-carbamoylphenyl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-(4-carbamoylphenyl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11024208
M. Wt: 354.4 g/mol
InChI Key: KCXJOOKDKCIPSB-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a pyrrole ring, and a carbamoylphenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.

    Coupling Reactions: The final step involves coupling the thiazole and pyrrole rings with the carbamoylphenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.

Major Products

    Oxidation: Pyrrole-2,5-diones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-(4-carbamoylphenyl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s activity or function. This interaction can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-carbamoylphenyl)-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide: Similar structure but with an ethyl group instead of a propyl group.

    N-(4-carbamoylphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide: Similar structure but with a methyl group instead of a propyl group.

    N-(4-carbamoylphenyl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide: Similar structure but with a phenyl group instead of a propyl group.

Uniqueness

N-(4-carbamoylphenyl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. The propyl group, in particular, can influence the compound’s lipophilicity and its ability to interact with biological membranes, making it distinct from its analogs with different alkyl or aryl groups.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H18N4O2S/c1-2-5-14-15(25-18(21-14)22-10-3-4-11-22)17(24)20-13-8-6-12(7-9-13)16(19)23/h3-4,6-11H,2,5H2,1H3,(H2,19,23)(H,20,24)

InChI Key

KCXJOOKDKCIPSB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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